molecular formula C15H10ClN3 B382180 11-chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 122062-43-5

11-chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B382180
CAS No.: 122062-43-5
M. Wt: 267.71g/mol
InChI Key: MXSGGQALLHBBSQ-UHFFFAOYSA-N
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Description

11-Chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzimidazoles, which are known for their diverse biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions, often involving the use of strong bases or acids to facilitate ring formation.

Industrial Production Methods: : On an industrial scale, the production of this compound requires careful optimization of reaction conditions to ensure high yield and purity. This may involve the use of specialized reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed: : The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation reactions might produce corresponding carboxylic acids, while reduction reactions could lead to the formation of amines.

Scientific Research Applications

Chemistry: : In the field of chemistry, this compound is often used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: : In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: : The compound's potential medicinal applications include its use as an antiviral, antibacterial, or anticancer agent. Ongoing research aims to explore its efficacy and safety in various therapeutic contexts.

Industry: : Beyond research, this compound may find applications in the pharmaceutical and chemical industries, where it can be used in the production of various drugs and chemical products.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways in biological systems. These interactions can lead to the modulation of biological processes, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: : Some compounds structurally similar to 11-chloro-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile include 11-(3-chloroanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile and 11-[(3-pyridinylmethyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile [_{{{CITATION{{{2{11-(3-CHLOROANILINO)-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO1,2-A ...[{{{CITATION{{{_3{11-[(3-PYRIDINYLMETHYL)AMINO]-2,3-DIHYDRO-1H-CYCLOPENTA[4,5]PYRIDO1,2 ....

Uniqueness: : While these compounds share similar core structures, the presence of different substituents can lead to variations in their chemical properties and biological activities. The unique chloro substituent in this compound may confer distinct advantages in terms of reactivity and biological activity.

Properties

IUPAC Name

16-chloro-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-14-10-5-3-4-9(10)11(8-17)15-18-12-6-1-2-7-13(12)19(14)15/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSGGQALLHBBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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